N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 626216-66-8
VCID: VC21495790
InChI: InChI=1S/C11H20N2O/c1-10-5-6-11(14-10)9-12-7-4-8-13(2)3/h5-6,12H,4,7-9H2,1-3H3
SMILES: CC1=CC=C(O1)CNCCCN(C)C
Molecular Formula: C11H20N2O
Molecular Weight: 196.29g/mol

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine

CAS No.: 626216-66-8

Cat. No.: VC21495790

Molecular Formula: C11H20N2O

Molecular Weight: 196.29g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine - 626216-66-8

Specification

CAS No. 626216-66-8
Molecular Formula C11H20N2O
Molecular Weight 196.29g/mol
IUPAC Name N',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]propane-1,3-diamine
Standard InChI InChI=1S/C11H20N2O/c1-10-5-6-11(14-10)9-12-7-4-8-13(2)3/h5-6,12H,4,7-9H2,1-3H3
Standard InChI Key WLKHRLBHQGIFKD-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)CNCCCN(C)C
Canonical SMILES CC1=CC=C(O1)CNCCCN(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine has a molecular formula of C11H20N2O with a molecular weight of 196.29 g/mol. The IUPAC name is N',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]propane-1,3-diamine . The structure consists of several key components:

  • A 5-methyl-furan ring: A five-membered aromatic heterocycle containing an oxygen atom with a methyl substituent at position 5

  • A methylene bridge: Connecting the furan ring to the secondary amine nitrogen

  • A propane-1,3-diamine chain: A three-carbon chain with amine groups at positions 1 and 3

  • A dimethylamino group: Two methyl groups attached to the terminal nitrogen

The standard InChI representation of this compound is InChI=1S/C11H20N2O/c1-10-5-6-11(14-10)9-12-7-4-8-13(2)3/, which encodes its complete structural information in a standardized format.

Physical Properties

Table 1 presents the known physical and computed properties of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine:

PropertyValue
CAS Number626216-66-8
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Exact Mass196.157563266 g/mol
XLogP31.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count6
Topological Polar Surface Area28.4 Ų
Heavy Atom Count14
Complexity150
Covalently-Bonded Unit Count1

The XLogP3 value of 1.2 suggests moderate lipophilicity, which could be advantageous for membrane permeability in biological systems. The presence of one hydrogen bond donor and three hydrogen bond acceptors indicates potential for interactions with biological targets. The compound's six rotatable bonds suggest significant conformational flexibility, which may impact its binding properties with various receptors or enzymes.

Chemical Properties

As an amine-containing compound with a furan ring, N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine is expected to exhibit specific reactivity patterns:

  • Basicity: Both the secondary and tertiary amine groups are basic centers, with the tertiary amine (dimethylamino group) likely being more basic. These groups can accept protons to form ammonium salts.

  • Nucleophilicity: The nitrogen atoms, particularly the secondary amine, can act as nucleophiles in various reactions, including alkylation and acylation.

  • Furan Reactivity: The furan ring is an electron-rich heterocycle that can undergo electrophilic aromatic substitution reactions. It may also participate in Diels-Alder reactions as a diene component.

  • Oxidation Susceptibility: The furan ring may be susceptible to oxidation, potentially leading to ring-opening under harsh oxidative conditions.

  • Metal Coordination: The nitrogen atoms and the oxygen atom in the furan ring provide potential coordination sites for metals, which could be relevant for catalytic applications or the formation of metal complexes.

Synthesis and Preparation

Proposed Synthetic Routes

The synthesis of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine likely involves a reductive amination approach. Based on general organic chemistry principles and similar compounds, the most probable synthetic route includes:

  • Starting Materials:

    • 5-methylfuran-2-carbaldehyde

    • N,N-dimethylpropane-1,3-diamine

  • Reaction Sequence:

    • Condensation of the aldehyde and amine to form an imine (Schiff base)

    • Reduction of the imine with a suitable reducing agent to form the target compound

  • Reducing Agents Commonly Used:

    • Sodium cyanoborohydride (NaCNBH3)

    • Sodium triacetoxyborohydride (NaBH(OAc)3)

    • Hydrogen with a transition metal catalyst (e.g., Pd/C)

  • Purification:

    • Extraction with organic solvents

    • Column chromatography

    • Recrystallization or distillation depending on the physical state of the product

Alternative Synthetic Approaches

Alternative approaches might include:

  • Direct Alkylation Route:

    • Direct alkylation of N,N-dimethylpropane-1,3-diamine with 5-methyl-2-(chloromethyl)furan

    • This approach may be less selective and could result in over-alkylation

  • Mitsunobu Reaction:

    • Using 5-methyl-2-(hydroxymethyl)furan and N,N-dimethylpropane-1,3-diamine under Mitsunobu conditions (DEAD/PPh3)

    • This approach avoids the need for halogenated intermediates

Comparison with Related Compounds

To better understand the potential properties and applications of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine, it is useful to compare it with structurally related compounds:

Table 2: Comparison of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DifferencePotential Impact on Properties
N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamineC11H20N2O196.29Reference compound-
N1,N1-Dimethyl-N3-(1-(5-methylfuran-2-yl)ethyl)propane-1,3-diamineC12H22N2O210.32 Additional methyl group at the methylene linkageIncreased steric hindrance, potentially affecting binding properties; enhanced lipophilicity
N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamineC11H19N3193.29 Pyridine ring instead of furanDifferent electronic properties; potential for metal coordination through pyridine nitrogen
N,N-Dimethyl-1,3-propanediamineC5H14N2102.18 Lacks the furan-methyl groupSimpler structure; higher water solubility; different reactivity pattern
N′-(7-Chloro-quinolin-4-yl)-N-(5-methyl-furan-2-ylmethyl)-N-propyl-propane-1,3-diamineC21H26ClN3O371.91 Additional chloroquinoline and propyl groupsMore complex structure; likely increased biological activity; potential antimalarial properties

The structural variations among these related compounds highlight how modifications can potentially impact physical properties, reactivity, and biological activity. The addition of functional groups, changes in heterocyclic systems, or modifications to the linking chains can tune properties such as lipophilicity, water solubility, and receptor binding.

Current Research and Future Directions

Future Research Directions

Several promising research directions could be explored:

  • Comprehensive Physicochemical Characterization:

    • Detailed spectroscopic analysis (NMR, IR, MS)

    • Crystal structure determination

    • Solubility profiles in various solvents

    • pKa determination of the amine groups

  • Biological Activity Screening:

    • Antimicrobial and antifungal testing

    • Enzyme inhibition assays

    • Receptor binding studies

    • Cytotoxicity evaluation

  • Structure-Activity Relationship Studies:

    • Synthesis of structural analogs

    • Systematic modification of the furan ring, diamine chain, and terminal groups

    • Correlation of structural features with biological activities

  • Applications in Organic Synthesis:

    • Development as a building block for complex molecules

    • Evaluation as a ligand in transition metal catalysis

    • Exploration as a directing group in regioselective transformations

  • Material Science Applications:

    • Investigation as a component in polymer chemistry

    • Evaluation for metal coordination polymers

    • Potential in the development of stimuli-responsive materials

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